![molecular formula C19H17N3O3S B2828714 5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one CAS No. 384849-37-0](/img/structure/B2828714.png)
5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
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Overview
Description
5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects, mechanism of action, and scientific research applications.
Scientific Research Applications
- Compound 5 belongs to a class of energetic materials. It demonstrates excellent insensitivity toward external stimuli (IS = 43 J) and a very good calculated detonation performance (Dv = 9408 m/s, P = 37.8 GPa). These properties rival those of the current secondary-explosive benchmark, CL-20. As such, compound 5 holds promise as a secondary explosive .
- Another compound of interest is azo compound 10 . It boasts remarkable thermal stability (Td = 305 °C) and outperforms existing heat-resistant explosives with a calculated detonation velocity (Dv) of 9200 m/s and a pressure (P) of 34.8 GPa. This makes it a strong candidate for heat-resistant explosive applications .
- Compounds 14, 17, and 19 exhibit high sensitivity (IS ≤ 2 J) but also possess excellent calculated detonation performance (Dv ≥ 8690 m/s, P ≥ 30.2 GPa). These values are exceptional for azide-containing primary explosives. Researchers are exploring their potential as primary explosives .
- Mechanistic studies reveal that compound 5 induces G2/M cell cycle arrest and apoptosis in HeLa cells. Additionally, it effectively inhibits microtubule protein polymerization. Its promising anti-vascular activity in wound healing and tube formation assays further highlights its potential in cancer research .
- The synthesis of novel 1,2,4-triazolo[4,3-a]quinoxalines, including compound 13, opens avenues for antimicrobial research. These compounds may serve as leads for developing effective agents against microbial pathogens .
- Helix-shaped bis[1,2,4]triazolo[4,3-b:3′,4′-f][1,2,4,5]triazines exhibit interesting optical, electrochemical, and semiconductor properties. Researchers are exploring their applications in optoelectronics and materials science .
Energetic Materials
Heat-Resistant Explosives
Primary Explosives
Anticancer Properties
Antimicrobial Agents
Optical and Electrochemical Properties
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a protein that plays an essential role in a variety of fundamental cell functions including the maintenance of cell shape, intracellular transport, and cell division .
Mode of Action
This compound interacts with tubulin by binding to the colchicine binding site . This interaction disrupts the dynamics of microtubules, structures composed of tubulin subunits, which are crucial for cell division .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest at the G2/M phase . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound’s action results in significant disruption of microtubule/tubulin dynamics, effectively inhibiting tubulin polymerization . This leads to cell cycle arrest and can induce apoptosis, or programmed cell death . This makes the compound particularly effective against cancer cells, which divide rapidly and are thus more susceptible to disruptions in the cell cycle .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors For instance, the presence of other molecules can impact the compound’s ability to reach its target Additionally, factors such as pH and temperature can affect the compound’s stability and activity
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-24-14-9-8-13(10-15(14)25-2)16-11-17(23)22-19(26-16)20-18(21-22)12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFQVWVNNJGCOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one |
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